molecular formula C16H13ClF3NO2 B2556930 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide CAS No. 1351620-56-8

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Cat. No.: B2556930
CAS No.: 1351620-56-8
M. Wt: 343.73
InChI Key: IWZHJKQLLCJIRC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a complex organic compound featuring a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide typically involves multiple steps. One common method starts with the acylation of 2-chlorobenzoyl chloride with 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 2-chloro-N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide.

    Reduction: Formation of 2-chloro-N-(2-amino-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-hydroxy-2-phenylethyl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-chloro-N-(2-hydroxy-2-(4-methylphenyl)ethyl)benzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

    2-chloro-N-(2-hydroxy-2-(4-fluorophenyl)ethyl)benzamide: Features a fluorine atom, which can influence its electronic properties and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c17-13-4-2-1-3-12(13)15(23)21-9-14(22)10-5-7-11(8-6-10)16(18,19)20/h1-8,14,22H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZHJKQLLCJIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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